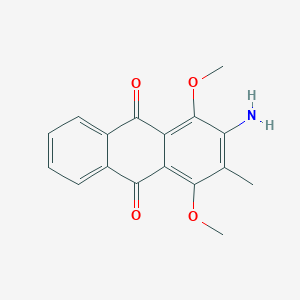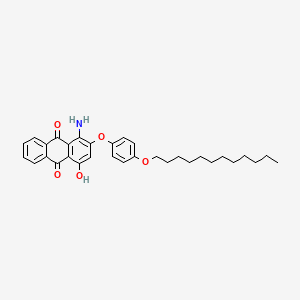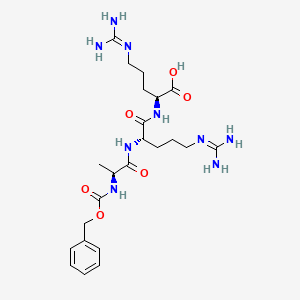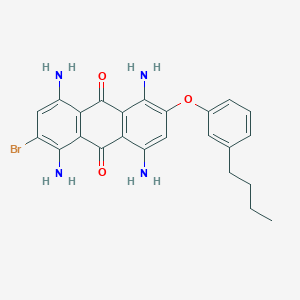
Diethyl 3,3'(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,3’(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of the bromophenyl group and the azanediyl linkage contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-bromophenylamine with 4,1-phenylene dibromide under basic conditions to form the intermediate bis(4-bromophenyl)amine.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with diethyl malonate in the presence of a base such as sodium ethoxide. This step results in the formation of the desired diethyl ester product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain Diethyl 3,3’(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3,3’(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester groups into alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Diethyl 3,3’(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Diethyl 3,3’(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 3,3’-(1,4-phenylene)dipropanoate: Lacks the bromophenyl group, resulting in different chemical reactivity.
Diethyl 3,3’-(2,2’-(1E)-(1,4-phenylenebis(azan-1-yl-1-ylidene))bis(methan-1-yl-1-ylidene)bis(1H-pyrrole-2,1-diyl))dipropanoate: Contains a pyrrole ring, leading to distinct biological activities.
Uniqueness
Diethyl 3,3’(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate is unique due to the presence of the bromophenyl group and the azanediyl linkage, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C28H30BrNO4 |
|---|---|
Peso molecular |
524.4 g/mol |
Nombre IUPAC |
ethyl 3-[4-[N-(4-bromophenyl)-4-(3-ethoxy-3-oxopropyl)anilino]phenyl]propanoate |
InChI |
InChI=1S/C28H30BrNO4/c1-3-33-27(31)19-9-21-5-13-24(14-6-21)30(26-17-11-23(29)12-18-26)25-15-7-22(8-16-25)10-20-28(32)34-4-2/h5-8,11-18H,3-4,9-10,19-20H2,1-2H3 |
Clave InChI |
JUDJVSPNIYQZEE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCC(=O)OCC)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13144659.png)


![4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13144676.png)



![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide](/img/structure/B13144713.png)

